molecular formula C11H17NO B6352936 2-{[(Butan-2-yl)amino]methyl}phenol CAS No. 135609-66-4

2-{[(Butan-2-yl)amino]methyl}phenol

Cat. No.: B6352936
CAS No.: 135609-66-4
M. Wt: 179.26 g/mol
InChI Key: ONQMUHBNFZZQBC-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}phenol is a chemical compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group and an amino group attached to a butan-2-yl chain. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Scientific Research Applications

2-{[(Butan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butan-2-yl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a substituted phenol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Butan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenols.

Mechanism of Action

The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amino group may also interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    2-Aminophenol: Contains an amino group and a hydroxyl group on the benzene ring.

    4-Bromo-2-{[(Butan-2-yl)amino]methyl}phenol: A halogenated derivative with a bromine atom attached to the benzene ring.

Uniqueness

2-{[(Butan-2-yl)amino]methyl}phenol is unique due to the presence of both a butan-2-yl amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(butan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,12-13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQMUHBNFZZQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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